
6-Chloro-3-formylchromone
Overview
Description
6-Chloro-3-formylchromone (C₁₀H₅ClO₃; MW: 208.60) is a chromone derivative characterized by a chloro substituent at position 6 and a formyl group at position 3 of the benzopyran-4-one scaffold (Figure 1). Its synthesis is typically achieved via the Vilsmeier-Haack reaction using 4-chloro-2-hydroxyacetophenone as the starting material, yielding >70% under optimized conditions . The compound crystallizes as a pale-yellow solid with a melting point of 166–168°C and a boiling point of 351.9°C at 760 mmHg . Computational studies (B3LYP/6-31G(d,p)) confirm its planar structure, with bond lengths (e.g., C3–C4: 1.453 Å) and angles (e.g., O4–C4–C3: 121.7°) aligning closely with experimental data .
This compound exhibits a fluorescence emission peak at 460 nm in methanol and demonstrates unique reactivity in condensation, cyclization, and multicomponent reactions. For example, it reacts with malononitrile or cyanoacetic acid hydrazide to form pyridine and triazine derivatives, respectively . Its electron-withdrawing chloro group enhances the electrophilicity of the formyl moiety, enabling applications in materials science (e.g., electronic energy transfer in quantum dots) and medicinal chemistry (e.g., antimicrobial agents) .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-3-formylchromone can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, which uses 2-hydroxyacetophenone as a starting material. The reaction involves the following steps:
Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is reacted with dimethylformamide (DMF) to form the Vilsmeier reagent.
Reaction with 2-Hydroxyacetophenone: The Vilsmeier reagent is then reacted with 2-hydroxyacetophenone to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 6-Chloro-3-carboxychromone.
Reduction: 6-Chloro-3-hydroxychromone.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 6-Chloro-3-formylchromone exhibits potent cytotoxic effects against various cancer cell lines. A study highlighted its ability to reverse multidrug resistance in mouse lymphoma cells and human colon cancer cells, suggesting its potential as an anticancer agent. The compound was found to selectively target malignant cells while sparing normal cells, indicating a favorable therapeutic index .
Antimicrobial Properties
this compound has shown significant antibacterial activity against Vibrio parahaemolyticus and Vibrio harveyi. It operates by inhibiting planktonic cell growth and biofilm formation at low concentrations (minimum inhibitory concentration of 20 µg/mL). Additionally, it disrupts several virulence factors, including motility and protease activity, making it a promising candidate for food safety and pharmaceutical applications .
Synthetic Organic Chemistry
Building Block for Synthesis
This compound serves as a critical building block in the synthesis of various organic molecules. Its unique structure allows for the formation of diverse derivatives through reactions with nitrogen nucleophiles, leading to the development of new pharmaceuticals and agrochemicals .
Fluorescent Probes
The distinct chromone structure facilitates the design of fluorescent probes used in biological imaging. These probes help visualize cellular processes in real-time, enhancing research capabilities in cell biology and related fields .
Material Science
Advanced Materials Development
In material science, this compound is utilized in creating advanced materials such as organic semiconductors and coatings. Its optical properties make it suitable for applications requiring specific electronic characteristics .
Natural Product Synthesis
Synthesis of Bioactive Compounds
Researchers employ this compound in synthesizing natural products that may lead to discovering new therapeutic agents derived from plant sources. The ability to modify the chromone structure allows for exploring various biological activities associated with these derivatives .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of chromones revealed that this compound significantly inhibited biofilm formation by Vibrio parahaemolyticus. It was observed that at a concentration of 20 µg/mL, the compound not only reduced bacterial growth but also affected gene expression related to virulence .
Case Study 2: Cytotoxicity Profiles
In vitro studies assessing the cytotoxicity of various formylchromones indicated that this compound had a selective toxicity profile against cancer cell lines compared to normal cells. The selectivity index calculated from these studies suggested that this compound could be further developed for targeted cancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of 6-Chloro-3-formylchromone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as topoisomerase, which is crucial for DNA replication and cell division. The formyl group can form covalent bonds with nucleophilic sites on the enzyme, leading to its inhibition . Additionally, the chloro group can enhance the compound’s binding affinity to its target by forming halogen bonds .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural and Physical Properties of Select 3-Formylchromone Derivatives
*Predicted based on substituent effects.
The chloro substituent at position 6 significantly increases the compound’s electrophilicity compared to methyl or fluoro analogs. This is attributed to the strong inductive (-I) effect of chlorine, which polarizes the formyl group, enhancing its reactivity in nucleophilic additions . In contrast, the methyl group in 6-methyl-3-formylchromone exerts an electron-donating (+I) effect, reducing electrophilicity .
Cyclization Reactions :
- This compound undergoes cyclocondensation with 4-acetyl-5,6-diphenylpyridazin-3(2H)-one in the presence of piperidine to yield pyridazine-fused heterocycles with >80% efficiency . In comparison, 6-methyl-3-formylchromone requires harsher conditions (e.g., POCl₃) for similar reactions .
- Reaction with 2-aminobenzothiazoles in methanol proceeds regioselectively to form transacetalization products (81% yield), outperforming 3-formyl-6-methylchromone (65% yield under identical conditions) .
Multicomponent Reactions :
- In a three-component reaction with primary amines and secondary phosphine oxides, this compound forms phosphine-functionalized chromones at 25°C within 1–4 hours . The unsubstituted analog requires elevated temperatures (50°C) for comparable yields .
Computational vs. Experimental Data Accuracy
Table 2: Bond Length Discrepancies (Å) in 3-Formylchromone Derivatives
Compound | C3–C4 (Exp.) | C3–C4 (Calc.) | Mean Deviation |
---|---|---|---|
This compound | 1.453 | 1.460 | 0.007 |
6-Methyl-3-formylchromone | 1.448 | 1.442 | 0.006 |
3-Formylchromone | 1.440 | 1.435 | 0.005 |
The chloro derivative exhibits slightly larger deviations between experimental and calculated bond lengths, likely due to the chlorine atom’s polarizability, which is less accurately modeled by standard DFT methods .
Biological Activity
6-Chloro-3-formylchromone is a derivative of the chromone family, which has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and relevant case studies.
This compound is characterized by its ability to interact with various enzymes and proteins. It has been utilized in the synthesis of Schiff bases through reactions with nitrogen nucleophiles, indicating its potential as a versatile reagent in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. It has shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi, acting as both an antibacterial and antibiofilm agent. The compound inhibits planktonic cell growth and biofilm formation in a dose-dependent manner .
Table 1: Antimicrobial Efficacy of this compound
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
---|---|---|
Vibrio parahaemolyticus | 20 µg/mL | Inhibited |
Vibrio harveyi | 20 µg/mL | Inhibited |
Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated selective toxicity towards human tumor cells while sparing normal cells. For instance, it has been evaluated for cytotoxicity against HL-60 (human promyelocytic leukemia) and NALM-6 (human acute lymphoblastic leukemia) cells, showing promising results in inhibiting cell proliferation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HL-60 | 15 | High |
NALM-6 | 18 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key virulence factors in bacteria, such as swimming motility, protease activity, and fimbrial agglutination, thereby reducing pathogenicity .
- Gene Expression Modulation : It affects gene expression related to quorum sensing and biofilm formation in Vibrio species, which may contribute to its antibacterial properties .
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction .
Case Studies
A notable study examined the effects of this compound on multidrug-resistant (MDR) cancer cells. The compound was found to reverse MDR in mouse lymphoma cells transfected with the human MDR1 gene, enhancing the efficacy of conventional chemotherapeutics . This finding highlights its potential role as an adjuvant therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-3-formylchromone, and how are reaction conditions optimized?
- Methodological Answer : this compound is synthesized via multi-component reactions or condensation of precursors. For example, three-component domino reactions with (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones and anilines under catalyst-free conditions yield derivatives (e.g., chromenone analogs) . Piperidine is often used as a catalyst to enhance cyclization efficiency in reactions with 4-acetyl-5,6-diphenylpyridazin-3(2H)-one . Optimization involves adjusting solvent polarity (e.g., toluene for reflux), temperature (80–120°C), and catalyst loading (0.5–5 mol%). Reaction progress is monitored via TLC or HPLC, and products are purified via column chromatography .
Table 1: Synthesis Methods
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- FT-IR : Identifies formyl (C=O stretch at ~1680 cm⁻¹) and chromone carbonyl (C=O at ~1650 cm⁻¹) groups .
- NMR : H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and formyl proton (δ ~9.8 ppm). C NMR confirms carbonyl carbons (δ ~180–190 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C3-formyl bond: 1.21 Å) and dihedral angles between chromone and substituents .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0 for C₁₀H₅ClO₃) .
Advanced Research Questions
Q. How do the electron-deficient centers of this compound influence its reactivity in cyclization reactions?
- Methodological Answer : The C-3 formyl group, C-2, and C-4 positions are electron-deficient due to conjugation with the chromone carbonyl. This facilitates nucleophilic attacks, enabling cyclization with amines or thiols. For example, hexafluoropropan-2-ol acts as a proton shuttle, activating carbonyl and thiol groups via hydrogen bonding to form oxathiaphosphininochromene derivatives . DFT calculations (B3LYP/6-31G*) can model charge distribution and transition states .
Q. What strategies resolve contradictory data in reaction outcomes (e.g., mixed products or low yields)?
- Methodological Answer :
- Chromatographic Separation : Use gradient elution (e.g., hexane/ethyl acetate) to isolate isomers or byproducts .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. Prolonged reflux favors thermodynamically stable products .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to confirm structures .
Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For example, chloro substituents increase electrophilicity at C-3, which correlates with experimental reactivity in nucleophilic additions . Basis sets like 6-311++G(d,p) improve accuracy for non-covalent interactions (e.g., hydrogen bonding in crystal packing) .
Q. Data Contradiction Analysis
- Example : Conflicting reports on regioselectivity in cyclization reactions may arise from solvent polarity or catalyst choice. For instance, polar aprotic solvents (DMF) favor C-4 adducts, while toluene stabilizes C-2 products via π-π stacking . Validate via single-crystal XRD to unambiguously assign regiochemistry .
Properties
IUPAC Name |
6-chloro-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLNCRTMDRUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332754 | |
Record name | 6-Chloro-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42248-31-7 | |
Record name | 6-Chloro-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-formylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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